5-hydroxyhexadecanoic acid

Descripción

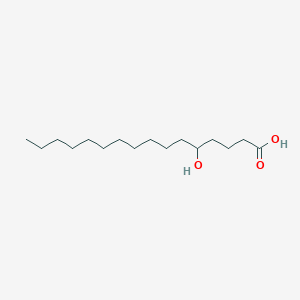

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEJMPHHFWMLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311351 | |

| Record name | 5-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-53-8 | |

| Record name | 5-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to 5-Hydroxyhexadecanoic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) represent a diverse class of lipids characterized by the presence of at least one hydroxyl group along their aliphatic chain. This functional modification imparts unique chemical and physical properties compared to their non-hydroxylated counterparts, leading to a wide array of biological activities and industrial applications.[1] HFAs are broadly classified based on the position of the hydroxyl group, including alpha (C2), beta (C3), omega (terminal carbon), and mid-chain hydroxy fatty acids.[2][3] These molecules are integral components of various biological structures and are involved in a multitude of physiological and pathological processes.[4] This guide provides a comprehensive technical overview of a specific mid-chain HFA, 5-hydroxyhexadecanoic acid, also known as 5-hydroxypalmitic acid. Due to the limited direct research on this specific isomer, this document synthesizes information from closely related, well-studied hydroxy fatty acids to infer its chemical structure, properties, potential synthesis, and biological relevance.

Chemical Structure and Physicochemical Properties

5-Hydroxyhexadecanoic acid is a saturated fatty acid with a 16-carbon backbone, belonging to the family of long-chain fatty acids.[5][6] Its structure consists of a carboxylic acid head group and a hydroxyl group located at the fifth carbon atom. The presence of the hydroxyl group introduces a chiral center, meaning 5-hydroxyhexadecanoic acid can exist as two stereoisomers: (R)-5-hydroxyhexadecanoic acid and (S)-5-hydroxyhexadecanoic acid.

Table 1: Predicted Physicochemical Properties of 5-Hydroxyhexadecanoic Acid

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| IUPAC Name | 5-Hydroxyhexadecanoic acid | Systematic nomenclature. |

| Synonyms | 5-Hydroxypalmitic acid | Based on the common name for hexadecanoic acid. |

| Molecular Formula | C16H32O3 | Based on the structure. |

| Molecular Weight | 272.42 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a waxy solid at room temperature. | Similar to other long-chain saturated fatty acids and their hydroxy derivatives. |

| Melting Point | Expected to be lower than palmitic acid (62.9 °C) but higher than shorter-chain HFAs. | The hydroxyl group can disrupt crystal packing, lowering the melting point compared to the parent fatty acid. For example, 3-hydroxydodecanoic acid has a melting point of 66.5°C.[7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | The long hydrophobic carbon chain dominates its solubility profile. |

| pKa | Approximately 4.5 - 5.0 | Similar to other long-chain fatty acids. |

Potential Biosynthesis and Natural Occurrence

While the natural occurrence of 5-hydroxyhexadecanoic acid has not been extensively documented, mid-chain hydroxy fatty acids are known products of lipid oxidation in a variety of organisms, including plants, animals, and microorganisms.[4] One of the primary enzymatic pathways for the introduction of a hydroxyl group at the C5 position of a fatty acid is through the action of 5-lipoxygenase (5-LO).[8][9]

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[8][10] The enzyme catalyzes the insertion of molecular oxygen at the C5 position of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene motif.[10] While arachidonic acid is the most common substrate, 5-LO can act on other fatty acids as well. It is plausible that a similar enzymatic mechanism could lead to the formation of 5-hydroxyhexadecanoic acid from a suitable 16-carbon precursor, although this has yet to be definitively established.

Caption: Potential enzymatic pathway for the biosynthesis of 5-hydroxyhexadecanoic acid via 5-lipoxygenase.

Putative Biological Roles and Significance

The biological functions of 5-hydroxyhexadecanoic acid are not well-defined. However, by examining the known activities of other mid-chain hydroxy fatty acids, we can infer its potential roles. Mid-chain HFAs are recognized as important signaling molecules and are involved in various physiological and pathological processes.[4]

-

Anti-inflammatory and Pro-inflammatory Effects: Depending on the context and the specific isomer, HFAs can exhibit both anti-inflammatory and pro-inflammatory properties. For instance, some HFAs are precursors to potent inflammatory mediators like leukotrienes, while others have been shown to possess anti-inflammatory effects.[11][12][13] The position of the hydroxyl group is a critical determinant of biological activity.[2]

-

Antimicrobial Activity: Certain hydroxy fatty acids have demonstrated antimicrobial properties, particularly against fungi, suggesting a role in host defense mechanisms.[4]

-

Metabolic Regulation: HFAs can influence metabolic pathways. For example, 5-hydroxydecanoate has been shown to be metabolized in mitochondria and can affect the β-oxidation of other fatty acids.[14] This suggests that 5-hydroxyhexadecanoic acid could potentially modulate lipid metabolism.

-

Component of Complex Lipids: Hydroxy fatty acids are often found as components of more complex lipids, such as estolides (fatty acid esters of hydroxy fatty acids).[2] These complex lipids have their own distinct biological activities, including anti-diabetic and anti-inflammatory effects.[13]

Potential for Chemical and Enzymatic Synthesis

The synthesis of specific HFA isomers is crucial for their detailed study. Both chemical and enzymatic methods can be employed for this purpose.

-

Chemical Synthesis: Asymmetric synthesis routes are often necessary to obtain stereochemically pure isomers of HFAs.[3] These methods can involve the use of chiral starting materials or chiral catalysts to control the stereochemistry at the hydroxyl-bearing carbon.

-

Enzymatic Synthesis: Biocatalytic approaches offer a high degree of regio- and stereoselectivity for the synthesis of HFAs.[15] Enzymes such as lipoxygenases, P450 monooxygenases, and hydratases can be used to introduce hydroxyl groups at specific positions on the fatty acid chain.[16][17] For the synthesis of 5-hydroxyhexadecanoic acid, a 5-lipoxygenase or a specifically engineered P450 enzyme could potentially be utilized.

Analytical Methodologies for Characterization and Quantification

The analysis of hydroxy fatty acids in biological matrices typically requires sensitive and specific analytical techniques due to their often low abundance and the presence of numerous isomers. The two most common methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For HFAs, a derivatization step is necessary to convert the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers or methyl esters.[19][20]

Experimental Protocol: GC-MS Analysis of 5-Hydroxyhexadecanoic Acid (Representative)

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system, such as a mixture of chloroform and methanol.

-

Saponification (Optional): To analyze total HFAs (both free and esterified), hydrolyze the lipid extract with a base (e.g., NaOH or KOH) to release the fatty acids.

-

Derivatization:

-

Esterification: Convert the carboxylic acid group to a methyl ester using a reagent like BF3-methanol or by acidic catalysis.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Separate the components based on their boiling points and interactions with the stationary phase.

-

Detect and identify the compounds using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte.

-

Caption: A generalized workflow for the analysis of hydroxy fatty acids by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and specific technique for the analysis of HFAs. A key advantage of LC-MS/MS is that it often does not require derivatization, allowing for a simpler sample preparation workflow.[18][21] The separation is achieved by liquid chromatography, and the detection by tandem mass spectrometry provides excellent selectivity and sensitivity.

Conclusion and Future Perspectives

5-Hydroxyhexadecanoic acid represents a potentially important but understudied member of the hydroxy fatty acid family. Based on our understanding of related compounds, it is likely to possess interesting biological activities and could play a role in various physiological processes. Further research is needed to elucidate its natural occurrence, biosynthetic pathways, and specific biological functions. The development of stereospecific synthesis methods will be crucial for these investigations. Advanced analytical techniques will also be essential for its detection and quantification in complex biological systems. A deeper understanding of 5-hydroxyhexadecanoic acid and other mid-chain HFAs could open new avenues for drug development and a better comprehension of lipid-mediated signaling in health and disease.

References

-

Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved from [Link][1][2]

-

MDPI. (2025, February 14). Production of Hydroxy Fatty Acids and 5-Hydroxy Methyl Furfural from Microalgal Biomass: An Integrated Biorefinery Perspective Involving Chemical and Enzymatic Conversion. ACS Omega. Retrieved from [Link][22]

-

PubChem. (n.d.). 14-Hydroxyhexadecanoic acid. Retrieved from [Link][23]

-

MDPI. (2024, January 15). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Retrieved from [Link][3]

-

National Center for Biotechnology Information. (n.d.). 5-Lipoxygenase: mechanisms of regulation. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Metabolism of 5-hydroxy fatty acids by microsomal 5-HEDH. Retrieved from [Link][24]

-

ACS Publications. (2023, October 20). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link][19]

-

MDPI. (2025, August 6). Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review. Retrieved from [Link][25]

-

National Center for Biotechnology Information. (n.d.). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Retrieved from [Link][21]

-

National Center for Biotechnology Information. (2018, February 7). Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Retrieved from [Link][16]

-

ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from [Link][10]

-

FooDB. (2010, April 8). Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). Retrieved from [Link]

-

PubChem. (n.d.). 10-Hydroxypalmitic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. Retrieved from [Link][14]

-

Royal Society of Chemistry. (2020, January 23). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Retrieved from [Link][4]

-

LIPID MAPS. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link][20]

-

Frontiers. (2017, June 19). Anti-allergic Hydroxy Fatty Acids from Typhonium blumei Explored through ChemGPS-NP. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Production of long-chain hydroxy fatty acids by microbial conversion. Retrieved from [Link][17]

-

MDPI. (2020, November 28). Fermentation of Organic Residues to Beneficial Chemicals: A Review of Medium-Chain Fatty Acid Production. Retrieved from [Link]

-

ResearchGate. (2011, June 15). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. Retrieved from [Link][9]

-

PLOS. (2013, April 9). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 16-Hydroxypalmitic acid (Compound). Retrieved from [Link][6]

-

Wikipedia. (n.d.). Fatty acid metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, October 25). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Retrieved from [Link][15]

-

Wikipedia. (n.d.). Palmitic acid. Retrieved from [Link]

-

MDPI. (2021, July 25). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Retrieved from [Link][11]

-

MDPI. (2020, August 29). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Retrieved from [Link][18]

-

PubMed. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Retrieved from [Link][12]

-

Wiley Online Library. (2019, September 17). Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. Retrieved from [Link][7]

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Retrieved from [Link][13]

-

Biology LibreTexts. (2023, August 31). 6.12: Fatty Acid Synthesis. Retrieved from [Link]

Sources

- 1. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]

- 6. Exposome-Explorer - 16-Hydroxypalmitic acid (Compound) [exposome-explorer.iarc.fr]

- 7. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]

- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. probiologists.com [probiologists.com]

- 11. mdpi.com [mdpi.com]

- 12. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 14-Hydroxyhexadecanoic acid | C16H32O3 | CID 5282905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Function of 5-Hydroxypalmitic Acid in Lipid Metabolism

Introduction

In the intricate landscape of lipid metabolism, saturated fatty acids like palmitic acid (C16:0) have long been recognized as fundamental building blocks for complex lipids and key sources of cellular energy. However, the biological activities of their hydroxylated derivatives are emerging as a new frontier in metabolic research. This guide focuses on a specific, yet under-investigated molecule: 5-hydroxypalmitic acid (5-HPA) . Unlike its parent compound, 5-HPA possesses a hydroxyl group on the fifth carbon, a modification that profoundly alters its metabolic fate and biological function.

While much of the recent focus has been on a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—which have demonstrated anti-diabetic and anti-inflammatory properties—the role of the free hydroxy fatty acids that serve as their precursors, such as 5-HPA, is less understood.[1][2] This technical guide provides a comprehensive overview of the current understanding and forward-looking hypotheses regarding the function of 5-HPA. We will delve into its putative biosynthesis, its unique metabolic processing, and its potential as a modulator of core metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of modified fatty acids in metabolic health and disease.

The Biosynthesis of 5-Hydroxypalmitic Acid: An Unresolved Pathway

The endogenous synthesis of hydroxylated fatty acids is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4] These monooxygenases are responsible for a wide range of oxidative reactions. Specifically, enzymes within the CYP4 family are known to hydroxylate fatty acids at the terminal (ω) and sub-terminal (ω-1) positions.[5][6] This leads to the production of molecules like 16-hydroxypalmitic acid and 15-hydroxypalmitic acid.

However, the precise enzymatic machinery responsible for the in-chain hydroxylation of palmitic acid at the C-5 position in mammals has not yet been definitively identified. While some plant and bacterial CYPs are capable of in-chain hydroxylation, the specific mammalian orthologs or other enzymes (e.g., fatty acid hydratases) that generate 5-HPA remain elusive.[3] The stereospecificity observed in related hydroxy fatty acids strongly suggests an enzymatic origin rather than non-specific oxidation.[7]

Causality and Experimental Insight: The lack of a known biosynthetic enzyme presents a significant knowledge gap but also a compelling research opportunity. Identifying this enzyme is critical for understanding the regulation of 5-HPA levels and, by extension, the downstream signaling of its derivatives. A logical starting point for investigation would be to screen members of the human CYPome, particularly those expressed in metabolically active tissues like the liver and adipose tissue, for their ability to hydroxylate palmitate at the C-5 position.

Proposed Biosynthetic Pathway

Caption: Putative enzymatic synthesis of 5-HPA from palmitic acid.

Metabolic Fate: A Modulator, Not Just a Substrate, of β-Oxidation

Once formed, 5-HPA must be activated before it can be metabolized. This involves its conversion to a coenzyme A (CoA) thioester, 5-hydroxypalmitoyl-CoA , by an acyl-CoA synthetase, a step that consumes ATP.[8] While non-hydroxylated fatty acids are subsequently transported into the mitochondria for β-oxidation to generate acetyl-CoA, the hydroxyl group at the C-5 position of 5-HPA introduces a critical impediment to this process.

Strong evidence from studies on a shorter-chain analogue, 5-hydroxydecanoate, reveals that while the modified fatty acid can enter the β-oxidation spiral, its processing is dramatically slowed.[9][10] The first two steps, catalyzed by acyl-CoA dehydrogenase and enoyl-CoA hydratase, appear to proceed. However, the third step, the oxidation of the β-hydroxyl group by 3-hydroxyacyl-CoA dehydrogenase (HADH) , becomes a rate-limiting bottleneck. The pre-existing hydroxyl group at C-5 is hypothesized to interfere with the enzyme's active site, reducing its catalytic efficiency.[9]

This creates a "metabolic bottleneck" with several important consequences:

-

Reduced Energy Production: 5-HPA is a poor substrate for complete oxidation and energy generation.

-

Competitive Inhibition: The presence of 5-hydroxypalmitoyl-CoA can competitively inhibit the oxidation of other, more abundant fatty acids like palmitoyl-CoA.[9]

-

Accumulation of Intermediates: The slowdown at the HADH step leads to an accumulation of upstream acyl-CoA intermediates.

-

Depletion of Free CoA: The sequestration of coenzyme A in these accumulating intermediates can limit other CoA-dependent reactions, including the citric acid cycle.[11]

A separate study has also indicated that β-hydroxy acyl-CoA species can directly inhibit the mitochondrial adenine nucleotide translocase (ANT) , the protein responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[12] This presents a second, distinct mechanism by which 5-HPA could impair mitochondrial energy production.

The β-Oxidation Bottleneck Pathway

Caption: Hypothesized metabolism of 5-HPA via β-oxidation.

Biological Functions and Signaling Mechanisms

The primary biological role of 5-HPA appears to be twofold: acting as a precursor for the synthesis of bioactive FAHFA lipids and indirectly modulating cellular metabolism by impeding β-oxidation.

A. Precursor for Bioactive FAHFAs

5-HPA can be esterified with another fatty acid (e.g., palmitic acid, oleic acid) to form a class of lipids known as palmitic acid esters of hydroxy palmitic acids (PAHPAs) .[10] These belong to the broader FAHFA family. While research on PAHPAs is less extensive than on PAHSAs (palmitic acid esters of hydroxy stearic acids), the FAHFA class is broadly recognized for its beneficial metabolic effects.[1]

-

Anti-diabetic Effects: FAHFAs have been shown to improve glucose tolerance and enhance insulin secretion, partly through the activation of G-protein coupled receptors like GPR40.[13]

-

Anti-inflammatory Effects: They can suppress adipose tissue inflammation, a key factor in the development of insulin resistance.[2]

The synthesis of these esters is thought to be mediated by a yet-unidentified acyltransferase.[7] Therefore, the availability of 5-HPA is a rate-limiting factor for the production of this class of signaling lipids.

B. Indirect Signaling via Metabolic Modulation

By creating a bottleneck in β-oxidation, 5-HPA can trigger a cascade of secondary signaling events. The accumulation of long-chain acyl-CoAs and the altered ratios of key metabolic cofactors (CoA, NAD+/NADH, FAD/FADH2) can influence the activity of various metabolic sensors and transcription factors.

-

PPARs: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as sensors for fatty acids and their derivatives, regulating genes involved in lipid metabolism and inflammation.[14]

-

AMPK: The altered energy state (reduced ATP production) could activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Inflammasome Activation: Certain saturated fatty acids are known to trigger pro-inflammatory pathways.[14] By competing with palmitic acid, 5-HPA might dampen these effects.

C. Potential for Direct Receptor Interaction (Hypothetical)

Many free fatty acids and their derivatives exert direct signaling effects by binding to specific G-protein coupled receptors (GPCRs).[15] For example, hydroxycarboxylic acid receptor 1 (HCAR1, also known as GPR81) is activated by lactate and other hydroxycarboxylic acids.[16] It is plausible that 5-HPA could act as an endogenous ligand for a known or orphan GPCR, initiating signaling cascades that influence intracellular calcium levels or cyclic AMP. This remains a key area for future investigation.

Integrated Signaling Pathways of 5-HPA

Caption: Overview of 5-HPA's roles in metabolism and signaling.

Methodologies for the Investigation of 5-HPA

To facilitate further research, this section provides detailed protocols for the quantification of 5-HPA and the assessment of its functional impact on lipid metabolism.

Protocol 1: Quantification of 5-HPA in Biological Samples by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of lipids due to its ability to separate isomers and provide structural confirmation through fragmentation.

Methodology:

-

Internal Standard Spiking: To a biological sample (e.g., 100 µL serum, 50 mg tissue homogenate), add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-5-hydroxypalmitic acid).

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method. A common choice is a methyl-tert-butyl ether (MTBE)-based extraction for its efficiency and safety.

-

Add methanol, followed by MTBE, to the sample. Vortex thoroughly.

-

Induce phase separation by adding water. Vortex and centrifuge at >2000 x g for 10 minutes.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen gas.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as 90:10 Methanol:Water.

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile/Isopropanol + 0.1% Formic Acid).

-

A typical gradient runs from 30% B to 100% B over 10-15 minutes to separate fatty acids based on polarity and chain length.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source operating in negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for both endogenous 5-HPA and the internal standard.

-

Table 1: Representative LC-MS/MS Parameters for 5-HPA

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-HPA | 287.2 | 115.1 (cleavage adjacent to OH) | -20 |

| 5-HPA | 287.2 | 269.2 (loss of H₂O) | -15 |

| ¹³C₁₆-5-HPA (IS) | 303.3 | 115.1 | -20 |

Protocol 2: Assessing the Impact of 5-HPA on Palmitate Oxidation

Rationale: This assay directly measures the metabolic flux through the β-oxidation pathway by tracking the conversion of a radiolabeled fatty acid into metabolic products. It provides a robust system to test the hypothesis that 5-HPA inhibits canonical fatty acid oxidation.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes) in sealed incubation flasks or 24-well plates and grow to ~80-90% confluency.

-

Preparation of Fatty Acid Media:

-

Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free culture medium.

-

Complex [1-¹⁴C]-palmitic acid and a defined concentration of non-labeled palmitic acid to the BSA solution.

-

Prepare parallel treatments with the addition of varying concentrations of 5-HPA (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (ethanol or DMSO).

-

-

Cell Treatment:

-

Wash cells with warm PBS.

-

Add the prepared ¹⁴C-palmitate/5-HPA media to the cells.

-

For flasks, seal them with rubber stoppers equipped with a center well containing a piece of filter paper soaked in NaOH or β-phenylethylamine to capture ¹⁴CO₂.

-

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

-

Harvesting and Measurement:

-

Complete Oxidation (¹⁴CO₂): At the end of the incubation, inject perchloric acid into the flasks (avoiding the center well) to lyse the cells and release all dissolved CO₂ from the medium. Allow the ¹⁴CO₂ to be trapped on the filter paper for 1-2 hours. Remove the filter paper and measure its radioactivity using a scintillation counter.

-

Incomplete Oxidation (Acid-Soluble Metabolites): For plate-based assays, collect the medium and precipitate proteins with perchloric acid. Centrifuge to pellet the precipitate. The supernatant contains ¹⁴C-labeled acid-soluble metabolites (ASMs), primarily acetyl-CoA that has entered the TCA cycle. Measure the radioactivity of the supernatant.

-

-

Data Analysis: Normalize the radioactive counts (Disintegrations Per Minute, DPM) to the total protein content in each well/flask. Compare the rate of ¹⁴CO₂ and/or ASM production in 5-HPA-treated cells to the vehicle control. A significant decrease indicates inhibition of palmitate oxidation.

Experimental Workflow for FAO Assay

Caption: Workflow for measuring fatty acid oxidation (FAO).

Table 2: Representative Data from a 5-HPA FAO Inhibition Assay

| Treatment | Palmitate Oxidation Rate (pmol/min/mg protein) | % of Control |

| Vehicle Control | 150.4 ± 12.5 | 100% |

| 10 µM 5-HPA | 118.2 ± 9.8 | 78.6% |

| 50 µM 5-HPA | 75.5 ± 8.1 | 50.2% |

| 100 µM 5-HPA | 44.9 ± 6.2 | 29.8% |

Conclusion and Future Directions

5-hydroxypalmitic acid stands at an intriguing intersection of lipid metabolism and cellular signaling. While the majority of research has focused on its esterified FAHFA derivatives, the evidence strongly suggests that the free acid itself plays a critical, modulatory role. Its primary function appears to be the attenuation of mitochondrial β-oxidation, acting as a metabolic bottleneck that can alter the cellular energy state and the concentration of key metabolic intermediates. This positions 5-HPA not as a fuel source, but as a potential endogenous regulator of metabolic flux.

For researchers and drug development professionals, several key questions represent exciting avenues for future work:

-

Identification of the Biosynthetic Enzyme: Discovering the enzyme(s) responsible for producing 5-HPA is paramount. This will unlock the ability to study its regulation and its role in various physiological and pathological states.

-

Elucidation of Direct Signaling Roles: Investigating whether 5-HPA acts as a ligand for cell surface or nuclear receptors could reveal entirely new signaling pathways.

-

Therapeutic Potential: Could synthetic analogues of 5-HPA be developed to selectively modulate fatty acid oxidation? Such compounds could have applications in diseases characterized by metabolic inflexibility or lipid overload, such as non-alcoholic fatty liver disease (NAFLD) or certain types of heart failure.

By continuing to explore the nuanced functions of modified fatty acids like 5-HPA, we can uncover novel regulatory mechanisms and identify promising new targets for therapeutic intervention in metabolic disease.

References

Sources

- 1. Frontiers | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age [frontiersin.org]

- 2. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PathWhiz [smpdb.ca]

- 8. G-Proteins Are Involved in 5-HT Receptor-Mediated Modulation of N- and P/Q- But Not T-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Siegel Lab Group at UC San Diego [siegellabgroup.org]

- 11. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]

- 12. beta-Hydroxy acyl-CoA inhibition of mitochondrial ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]

- 16. Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity | PLOS Biology [journals.plos.org]

Difference between 5-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid

The following guide provides an in-depth technical analysis comparing 5-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid. It is structured to serve researchers in lipidomics, chemical ecology, and materials science.

5-Hydroxyhexadecanoic Acid vs. 16-Hydroxyhexadecanoic Acid[1][2]

Executive Summary

While sharing an identical molecular formula (

-

16-Hydroxyhexadecanoic Acid (The Architect): A terminal

-hydroxy fatty acid that serves as a structural monomer in plant cutin.[1][2][3][4] Its primary reactivity is linear polymerization , forming robust biopolyesters.[2] -

5-Hydroxyhexadecanoic Acid (The Messenger): A

-hydroxy fatty acid that spontaneously cyclizes to form

This guide details the mechanistic, biosynthetic, and analytical distinctions between these two isomers.

Chemical Structure & Reactivity

The position of the hydroxyl group dictates the thermodynamic fate of the molecule.[1]

1.1. 16-Hydroxyhexadecanoic Acid (Linear Polymerization)

The hydroxyl group is at the terminal carbon (C16).[2] Intramolecular cyclization would require the formation of a 17-membered ring, which is entropically disfavored (high degrees of freedom).[1]

1.2. 5-Hydroxyhexadecanoic Acid (Cyclization)

The hydroxyl group is at C5 (

-

Product:

-Hexadecalactone (6-undecyltetrahydro-2H-pyran-2-one).[1][2][5] -

Thermodynamics: The formation of the 6-membered ring is kinetically rapid and thermodynamically stable due to low ring strain.[1][2]

Visualization: Reactivity Pathways

Figure 1: Divergent reactivity pathways. The 16-OH isomer favors polymerization, while the 5-OH isomer favors cyclization into a stable lactone.[1]

Biological Origins & Functions[1][6]

| Feature | 16-Hydroxyhexadecanoic Acid | 5-Hydroxyhexadecanoic Acid |

| Common Name | Juniperic Acid | |

| Primary Source | Plant Cuticle (Cutin & Suberin) | Insect Secretions (e.g., Vespa orientalis) |

| Biosynthesis | Cytochrome P450 (CYP86/CYP704 families) via | Microbial/Insect Metabolism ; often via Baeyer-Villiger oxidation of keto-acids or specific |

| Biological Role | Structural Barrier: Prevents water loss and pathogen entry in plants.[1][2] | Pheromone: Queen substance in Oriental Hornets; signaling dominance.[1][2] |

| Commercial Use | Bioplastics, waterproof coatings, drug delivery nanocarriers. | Flavoring agent (creamy/coconut notes), pheromone traps. |

Analytical Characterization (GC-MS)

Distinguishing these isomers requires specific derivatization strategies because the 5-OH isomer often exists as a lactone in the gas phase, while the 16-OH isomer requires dual derivatization (COOH and OH).[1]

3.1. Mass Spectrometry Fragmentation Patterns

Method: Electron Impact (EI) at 70 eV.[2]

A. 16-Hydroxyhexadecanoic Acid (as Methyl Ester, TMS Ether) [1][2]

-

Derivatization: Methylation (diazomethane or

-MeOH) followed by Silylation (BSTFA).[2] -

Molecular Ion:

observed at m/z 358 (weak).[2] -

Key Fragments:

B. 5-Hydroxyhexadecanoic Acid (as

-

Note: Under GC temperatures, the free acid dehydrates to the lactone.

-

Molecular Ion:

observed at m/z 254.[1][2] -

Key Fragments:

-

m/z 99 (Base Peak): The characteristic peak for

-lactones.[1][2] This ion corresponds to the protonated lactone ring ( -

m/z 71: Ring fragment.

-

Diagnostic: The m/z 99 peak is the definitive fingerprint for

-lactones with alkyl chains longer than

-

3.2. Experimental Protocol: Differential Extraction & Analysis

This protocol ensures the separation of free acids (16-OH) from neutral lactones (5-OH).[1][2]

Step 1: Sample Preparation

-

Lyophilize biological tissue (plant leaf or insect gland).[1][2]

-

Homogenize 50 mg tissue in 2 mL Chloroform:Methanol (2:1 v/v) .

-

Sonicate for 15 min at 4°C.

Step 2: Fractionation (The Critical Step)

-

Add 1 mL 0.1 M

(pH 9-10). Vortex and Centrifuge.[1][2] -

Organic Phase (Bottom): Contains Neutral Lipids, including

-Hexadecalactone (5-OH form).[1][2] -

Aqueous Phase (Top): Contains Free Fatty Acids, including 16-Hydroxyhexadecanoic acid .[1][2]

Step 3: Derivatization & Analysis

-

Fraction A (Organic/Lactone): Dry under

.[2] Reconstitute in Hexane. Inject directly into GC-MS.[1][2] -

Fraction B (Aqueous/Acid): Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1][2] Dry under

. Derivatize with 50

Visualization: Analytical Workflow

Figure 2: Differential extraction workflow. pH partitioning separates the neutral lactone (5-OH) from the ionizable free acid (16-OH) prior to MS analysis.[1]

Synthesis & Production

For researchers requiring standards or bulk material.[1][2]

4.1. Synthesis of 16-Hydroxyhexadecanoic Acid[1][2][7]

-

Enzymatic Route: Biotransformation of palmitic acid using Bacillus megaterium expressing CYP102A1 (BM3) variants engineered for terminal hydroxylation.[1][2]

-

Chemical Route: Mono-esterification of 1,16-hexadecanediol followed by oxidation of the remaining alcohol to carboxylic acid (Jones oxidation).[1][2]

4.2. Synthesis of 5-Hydroxyhexadecanoic Acid (Lactone)[1][2][6]

-

Baeyer-Villiger Oxidation:

-

Reduction: Selective reduction of 5-ketohexadecanoic acid using Sodium Borohydride (

), followed by acid-catalyzed cyclization.[1][2]

References

-

Li-Beisson, Y., et al. (2013).[2] "Cutin and Suberin Polyesters."[2][3] The Arabidopsis Book. Link

-

Ikan, R., et al. (1969). "Pheromones: Queen Substance of the Oriental Hornet Vespa orientalis."[2][6] Journal of Insect Physiology. (Identifies

-hexadecalactone as a pheromone). -

Kolattukudy, P. E. (2001).[2] "Polyesters in Higher Plants." Advances in Biochemical Engineering/Biotechnology.

-

Shimotori, Y., et al. (2015).[8] "Preparation of Optically Active delta-Tri- and delta-Tetradecalactones." Journal of Oleo Science. Link

-

NIST Chemistry WebBook. "16-Hydroxyhexadecanoic acid Mass Spectrum." Link

Sources

- 1. 16-Hydroxyhexadecanoic acid [webbook.nist.gov]

- 2. 5-Hexadecanolide | C16H30O2 | CID 110976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16-Hydroxyhexadecanoic acid | 506-13-8 | Benchchem [benchchem.com]

- 4. Juniperic acid - Wikipedia [en.wikipedia.org]

- 5. scent.vn [scent.vn]

- 6. epdf.pub [epdf.pub]

- 7. 16-ヒドロキシヘキサデカン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Best Author – JOCS [jocs.jp]

Technical Deep Dive: 5-Hydroxyhexadecanoic Acid as a FAHFA Scaffold

The following technical guide is structured to provide an exhaustive analysis of 5-hydroxyhexadecanoic acid (5-OH-16:0) as a structural backbone in Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Executive Summary

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3][4][5][6][7][8] While the stearic acid-derived backbones (e.g., in 9-PAHSA) have dominated early research, the hexadecanoic (C16) backbone , specifically 5-hydroxyhexadecanoic acid , presents a distinct pharmacophore.

This guide dissects the role of 5-hydroxyhexadecanoic acid as a scaffold for bioactive lipids such as 5-PAHPA (Palmitic Acid Hydroxy Palmitic Acid) and 5-OAHPA (Oleic Acid Hydroxy Palmitic Acid). We explore its unique structural resistance to hydrolysis, its biosynthetic origins via ChREBP-regulated lipogenesis, and the precise mass spectrometry workflows required to distinguish this regioisomer from its abundant C18 counterparts.

Structural Biology & Chemical Logic

The biological activity of a FAHFA is dictated by three vectors: the acyl chain length, the backbone chain length, and the regio-position of the ester bond.

The 5-Position Advantage

5-hydroxyhexadecanoic acid places the ester bond at the

-

Hydrolytic Stability: The proximity of the ester linkage to the carboxyl headgroup (separated by only 3 methylene groups) introduces steric hindrance that may protect 5-regioisomers from rapid degradation by carboxyl ester lipases (CEL) or FAHFA-specific hydrolases like AIG1 and ADTRP.

-

Chirality: Endogenous FAHFAs possess chirality.[9] In analogy to 5-PAHSA, the 5-hydroxyhexadecanoic acid backbone predominantly exists in the (R)-configuration in biological tissues, a critical factor for receptor binding affinity (e.g., GPR120).

Nomenclature & Structure

-

Backbone: 5-hydroxyhexadecanoic acid (5-OH-16:0).[10]

-

Common Derivatives:

-

5-PAHPA: Palmitic acid esterified to 5-OH-16:0.

-

5-OAHPA: Oleic acid esterified to 5-OH-16:0.

-

| Component | Formula | Exact Mass (Neutral) | Role |

| Backbone | C16H32O3 | 272.2351 | Scaffold, determines regio-specificity |

| Head (Palmitic) | C16H32O2 | 256.2402 | Acyl donor, determines lipid solubility |

| 5-PAHPA | C32H62O4 | 510.4648 | Bioactive Lipid |

Biosynthesis & Metabolism

The generation of the 5-hydroxyhexadecanoic acid backbone is tightly coupled to de novo lipogenesis (DNL).

The ChREBP-Lipogenesis Axis

Research indicates that FAHFA levels correlate with ChREBP (Carbohydrate Response Element Binding Protein) activity.

-

Substrate Pool: High glucose flux activates ChREBP, upregulating Fatty Acid Synthase (FASN).

-

Backbone Formation: Palmitate (C16:0) is the primary product of FASN. A fraction of this pool undergoes oxidation—likely via Cytochrome P450 (CYP4 family) or non-enzymatic peroxidation—to form 5-hydroxyhexadecanoic acid.

-

Esterification: An acyltransferase (potentially ATGL acting in transacylase mode) esterifies a fatty acid-CoA to the 5-hydroxyl group.

Visualization: Biosynthetic Logic

Figure 1: Proposed biosynthetic pathway for 5-PAHPA, linking glucose metabolism to the generation of the 5-hydroxyhexadecanoic acid backbone.

Analytical Workflow: LC-MS/MS Quantification

Detecting 5-hydroxyhexadecanoic acid-based FAHFAs requires distinguishing them from isobaric isomers (e.g., 9-PAHPA) and C18 homologs.

Sample Preparation (Self-Validating Protocol)

Principle: Liquid-Liquid Extraction (LLE) enriched for neutral and polar lipids.

-

Homogenization: Tissue (50 mg) in 500 µL PBS.

-

Extraction: Add 2 mL Chloroform:Methanol (2:1) containing 10 pmol Internal Standard (e.g., d4-9-PAHSA, as d4-5-PAHPA is rarely available; use response factor correction).

-

Phase Separation: Vortex 1 min, Centrifuge 3000 x g, 10 min. Collect lower organic phase.[11]

-

Drying: Evaporate under N2 stream. Reconstitute in 100 µL Methanol:Chloroform (9:1) .

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Mode: Negative Electrospray Ionization (ESI-).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 µm) | Separation of regioisomers based on hydrophobicity. |

| Mobile Phase A | Water (0.1% Acetic Acid) | Weak acid aids ionization in negative mode. |

| Mobile Phase B | Acetonitrile/Isopropanol (50:50) | Strong elution for lipophilic esters. |

| Precursor Ion | 509.5 m/z ([M-H]-) | Specific for C32H62O4 (PAHPA). |

| Product Ion 1 | 255.2 m/z (Palmitate) | Primary fragment (cleavage of ester bond). |

| Product Ion 2 | 271.2 m/z (Hydroxy-C16) | Backbone fragment (confirmatory). |

| Collision Energy | -25 to -35 eV | Optimized for ester bond cleavage. |

Regioisomer Separation Logic

Regioisomers elute based on the position of the hydroxyl group.

-

Elution Order: typically 13- > 12- > 9- > 5-.

-

Validation: 5-PAHPA elutes later than 9-PAHPA on standard C18 columns due to the "folding" of the lipid chain. The 5-position creates a more linear effective hydrodynamic volume compared to the "V-shape" of a 9-position ester.

Visualization: Fragmentation Mechanism

Figure 2: MS/MS fragmentation logic for 5-PAHPA. The dominant transition is to the fatty acid headgroup (m/z 255.2).

Chemical Synthesis (For Standards)

Since commercial standards for 5-PAHPA are expensive or scarce, custom synthesis is often required for rigorous validation.

The Balas Method (Modified):

-

Starting Material: 1,2-epoxyhexadecane.

-

Ring Opening: Reaction with lithium acetylide (derived from the desired headgroup precursor) or direct coupling with palmitic acid using EDCI/DMAP is difficult due to sterics.

-

Preferred Route:

-

Synthesize 5-hydroxyhexadecanoic acid via Reformatsky reaction or reduction of 5-ketohexadecanoic acid.

-

Protection: Protect the carboxyl group (Benzyl ester).

-

Esterification: Couple with Palmitoyl chloride.[11]

-

Deprotection: Hydrogenation (Pd/C) to yield free acid 5-PAHPA.

-

Biological Implications & Future Directions

While 9-PAHSA is known for insulin sensitization, the 5-hydroxyhexadecanoic acid backbone confers unique properties:

-

Lipolysis Modulation: Unlike 9-PAHSA which inhibits lipolysis, 5-regioisomers (like 5-PAHSA) have been observed to increase basal lipolysis in specific contexts.[7] This suggests the 5-position backbone may interact differently with GPR120 or GPR40.

-

Thermogenesis: Preliminary data suggests C16-backbone FAHFAs (PAHPAs) may have a neutral or distinct effect on UCP1 expression compared to C18-backbones, indicating strict structure-activity relationships (SAR).

-

Biomarker Potential: The ratio of 5-PAHPA to 9-PAHPA could serve as a readout for specific oxidative stress pathways (enzymatic vs. non-enzymatic peroxidation of palmitate).

References

-

Brejchova, K., et al. (2020).[7] The Measurement, Regulation, and Biological Activity of FAHFAs.[7]PubMed .[8] Link

-

Yore, M. M., et al. (2014).[7] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3][4][5][6][8][12]Cell .[6] Link

-

Kuda, O., et al. (2018).[13] Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.Diabetes .[2][3][4][7][8][14] Link

-

Balas, L., et al. (2016). Regiocontrolled Syntheses of FAHFAs and LC-MS/MS Differentiation of Regioisomers.Organic & Biomolecular Chemistry . Link

-

Zhu, Q., et al. (2018).[7][13] Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry.Analytical Chemistry . Link

-

Syed, I., et al. (2018).[7] Palmitic Acid Hydroxy Stearic Acids (PAHSAs) in Metabolic Regulation.[2][9]Lipid Insights . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]

- 3. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of Fatty Acid Metabolites on Adipocytes Britening: Role of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]

A Technical Guide to the C16 Hydroxy Fatty Acids of Plant Cutin: Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Plant Cuticle and its C16 Monomer Framework

The plant cuticle is an essential, multifunctional barrier that encases the aerial organs of terrestrial plants.[1][2] This extracellular lipid polyester matrix is the primary interface between the plant and its environment, playing a critical role in preventing non-stomatal water loss, protecting against UV radiation, and serving as a first line of defense against pathogens.[2][3][4] The structural integrity of the cuticle is conferred by its main polymer, cutin, which is primarily composed of esterified C16 and C18 hydroxy and epoxy fatty acids, along with glycerol.[1][2][5]

A comprehensive review of the scientific literature indicates that while various positional isomers of hydroxy- and dihydroxy-hexadecanoic acid are principal components of cutin, 5-hydroxyhexadecanoic acid is not a recognized natural monomer of this biopolymer. The hydroxylation of the C16 fatty acid precursor, palmitic acid, occurs predominantly at the terminal (ω or C-16) position and at various mid-chain positions (C-7, C-8, C-9, or C-10).[6][7]

This guide, therefore, focuses on the well-documented and biologically significant C16 hydroxy fatty acids that form the backbone of plant cutin. The most prominent members of this family are:

-

16-Hydroxyhexadecanoic Acid (Juniperic Acid): An ω-hydroxy fatty acid that is a foundational monomer in the cutin of many plant species.[8][9][10]

-

10,16-Dihydroxyhexadecanoic Acid: A di-substituted C16 acid that is often the most abundant monomer in the cutin of species like tomato (Solanum lycopersicum) and Arabidopsis thaliana petals.[7][11][12] Its two hydroxyl groups—one primary (at C-16) and one secondary (at C-10)—allow for the formation of a cross-linked, three-dimensional polymer network, which is crucial for the mechanical properties of the cuticle.[5][6]

-

Other Dihydroxy Positional Isomers: Isomers such as 9,16-, 8,16-, and 7,16-dihydroxyhexadecanoic acid are also found, with their relative abundance varying between plant species.[6][7]

The specific composition of these monomers is a key determinant of the physical and chemical properties of the cuticle, influencing its permeability, elasticity, and interaction with the external environment.

Part 2: Biosynthesis of C16 Hydroxy Fatty Acid Monomers

The synthesis of C16 cutin monomers is a multi-step enzymatic process that occurs within the epidermal cells of plants. The pathway illustrates a clear causality, beginning with a common fatty acid precursor and culminating in the specialized monomers ready for polymerization.

Causality in the Biosynthetic Pathway: The process begins with the ubiquitous C16:0 fatty acid, palmitic acid, which must be modified to become a suitable cutin monomer. The introduction of hydroxyl groups is the critical transformation, as these functional groups are the points of esterification that create the polyester matrix. The choice of enzyme dictates the position of hydroxylation, thereby defining the final structure of the monomer and, consequently, the architecture of the cutin polymer.

The core pathway involves two key stages:

-

De Novo Fatty Acid Synthesis: The journey starts in the plastids with the synthesis of palmitic acid (C16:0) from acetyl-CoA via the fatty acid synthase (FAS) complex.[13][14]

-

Hydroxylation in the Endoplasmic Reticulum (ER): Palmitic acid is exported to the ER, where it undergoes a series of crucial hydroxylation reactions catalyzed by Cytochrome P450 monooxygenases (CYPs).[10]

-

ω-Hydroxylation: The first and essential step is the hydroxylation of the terminal methyl group (the ω-carbon or C-16). This reaction is catalyzed by enzymes from the CYP86A family, which function as fatty acid ω-hydroxylases.[10][12][15] This step converts palmitic acid into 16-hydroxyhexadecanoic acid.

-

Mid-chain Hydroxylation: Subsequently, a second hydroxyl group can be introduced into the hydrocarbon chain. In Arabidopsis, the enzyme CYP77A6 has been identified as a mid-chain hydroxylase that acts on ω-hydroxy fatty acids to produce dihydroxy acids, such as 10,16-dihydroxyhexadecanoic acid.[12]

-

The resulting hydroxylated fatty acids are then activated, likely as CoA-thioesters, and exported from the cell to be incorporated into the growing cutin polymer in the apoplast by enzymes such as cutin synthases (CUS1).[7][16]

Caption: Biosynthetic pathway of C16 cutin monomers in plant epidermal cells.

Part 3: A Validated Protocol for the Analysis of Cutin Monomers

The analysis of cutin composition is a destructive method that requires the chemical breakdown of the polyester into its constituent monomers. The most widely adopted and robust method relies on transesterification followed by gas chromatography-mass spectrometry (GC-MS).[1][17] This protocol is designed to be self-validating through the use of internal standards, which correct for variations in extraction efficiency and sample handling.

Step-by-Step Methodology

1. Sample Preparation and Delipidation:

-

Objective: To remove soluble epicuticular and intracellular lipids (waxes, membrane lipids) that would otherwise interfere with the analysis of the insoluble cutin polymer.

-

Protocol:

-

Collect fresh plant material (e.g., leaves, fruit peels). Record the fresh weight and surface area if quantitative analysis per unit area is required.

-

Immediately immerse the tissue in hot isopropanol (75°C) for 15 minutes to inactivate endogenous lipases.

-

Perform exhaustive solvent extraction. A typical sequence is a 2:1 chloroform:methanol mixture, followed by pure chloroform, and then pure methanol. Each extraction step should be performed for at least 30 minutes with agitation. Repeat until the solvent remains colorless.

-

Dry the resulting delipidated plant material completely under a stream of N₂ or in a vacuum oven at 40°C. The dried, solvent-insoluble residue contains the cutin polymer attached to the cell wall polysaccharides.

-

2. Cutin Depolymerization (Transesterification):

-

Objective: To cleave the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters. Sodium methoxide-catalyzed methanolysis is a common and efficient method.[1][9]

-

Protocol:

-

Weigh 5-10 mg of the dry, delipidated tissue into a glass tube with a PTFE-lined screw cap.

-

Add internal standards for quantification. Commonly used standards include methyl heptadecanoate (for fatty acid methyl esters) and ω-pentadecalactone (which will be converted to methyl 15-hydroxypentadecanoate, for hydroxy fatty acid methyl esters).

-

Add 1.5 mL of 1.25 M Sodium Methoxide (NaOMe) in methanol and 1.5 mL of methyl acetate.

-

Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath, vortexing occasionally to ensure complete reaction.

-

3. Monomer Extraction:

-

Objective: To isolate the liberated fatty acid methyl esters from the reaction mixture.

-

Protocol:

-

Cool the reaction tubes to room temperature.

-

Add 1 mL of a 1 M NaCl aqueous solution to quench the reaction.

-

Add 2 mL of chloroform (or dichloromethane), vortex vigorously for 30 seconds, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase (containing the monomers) with a glass pipette and transfer to a new vial.

-

Repeat the chloroform extraction two more times, pooling the organic phases.

-

4. Derivatization:

-

Objective: To increase the volatility of the hydroxy fatty acid monomers for GC analysis by converting the free hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Protocol:

-

Evaporate the pooled chloroform extracts to dryness under a gentle stream of N₂.

-

Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue.

-

Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete silylation.[18]

-

5. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the derivatized cutin monomers.

-

Protocol:

-

Inject 1-2 µL of the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program that effectively separates the monomers. A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 3-10°C/min) to a final temperature of around 320°C, holding for an extended period to elute all compounds.[17]

-

The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the obtained mass spectra and retention times with those of authentic standards or with established mass spectral libraries (e.g., NIST).

-

Caption: Validated workflow for the extraction and analysis of plant cutin monomers.

Part 4: Data Interpretation and Quantitative Analysis

The output from the GC-MS analysis is a total ion chromatogram (TIC) where each peak represents a different compound. The identity of each peak is confirmed by its mass spectrum. For instance, the TMS derivative of methyl 10,16-dihydroxyhexadecanoate will produce characteristic fragment ions that allow for unambiguous identification.

Quantification is performed by comparing the peak area of each identified monomer to the peak area of the appropriate internal standard. The response factor of each analyte relative to the standard should be determined using a calibration curve with authentic standards if absolute quantification is desired.

Table 1: Representative Cutin Monomer Composition of Arabidopsis thaliana Leaves

The following table summarizes typical quantitative data for the major C16 and C18 cutin monomers found in the leaves of the model plant Arabidopsis thaliana. This composition highlights the prevalence of dicarboxylic acids in this species, but the underlying C16 hydroxy fatty acids are still present.

| Monomer Class | Specific Monomer | Typical Relative Abundance (%) |

| C16 Monomers | 16-Hydroxyhexadecanoic acid | 1 - 3 |

| 10,16-Dihydroxyhexadecanoic acid | 5 - 10 | |

| Hexadecanedioic acid | 1 - 2 | |

| C18 Monomers | 18-Hydroxyoctadecanoic acid | 1 - 2 |

| 18-Hydroxy-9,10-epoxyoctadecanoic acid | 2 - 5 | |

| 9,10,18-Trihydroxyoctadecanoic acid | 5 - 10 | |

| Octadec-9-ene-1,18-dioic acid | 15 - 25 | |

| Octadeca-6,9-diene-1,18-dioic acid | 40 - 60 |

Note: Data synthesized from multiple literature sources on Arabidopsis cutin composition. Relative percentages can vary based on developmental stage and environmental conditions.[1][6]

Part 5: Significance in Plant Biology and Research Applications

The study of cutin monomers like 16-hydroxyhexadecanoic acid and its dihydroxy derivatives is fundamental to understanding plant-environment interactions. The abundance and specific arrangement of these monomers dictate the biomechanical properties of the cuticle and its effectiveness as a protective barrier. Research in this area has shown that mutations in the biosynthetic genes (e.g., CYP86A family) lead to defective cuticles, resulting in increased water loss, organ fusion, and heightened susceptibility to pathogens.[3][12][19]

For drug development professionals, understanding the composition of the plant cuticle is relevant for the design of agrochemicals. The cuticle is the primary barrier to the uptake of foliar-applied herbicides, pesticides, and fertilizers. Formulations must be optimized to penetrate this complex lipid barrier, and knowledge of its monomeric composition can inform the development of more effective adjuvants and delivery systems. Furthermore, cutin monomers themselves have been shown to act as signaling molecules, capable of eliciting defense responses in plants, opening avenues for the development of novel, bio-inspired plant protectants.[4][19]

Part 6: References

-

Bonaventure, G., Beisson, F., Ohlrogge, J., & Pollard, M. (2004). Analysis of the aliphatic monomer composition of polyesters associated with Arabidopsis epidermis: occurrence of octadeca‐cis‐6,cis‐9‐diene‐1,18‐dioate as the major component. The Plant Journal, 40(6), 920-930. Available from: [Link]

-

Xiao, F., Goodwin, S. M., Xiao, Y., Sun, Z., Baker, D., Tang, X., Jenks, M. A., & Zhou, J.-M. (2004). Arabidopsis CYP86A2 represses Pseudomonas syringae type III genes and is required for cuticle development. The EMBO Journal, 23(14), 2903-2913. Available from: [Link]

-

JAGGI, M., & PENSEC, F. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. Journal of Visualized Experiments, (105). Available from: [Link]

-

Fich, E. A., Segerson, N. A., & Rose, J. K. C. (2016). The Plant Cuticle: A Barrier and a Gateway. Annual Review of Plant Biology, 67, 207-233. Available from: [Link]

-

NIST. (n.d.). 16-Hydroxyhexadecanoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Wikipedia contributors. (2023, April 29). Juniperic acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Compain, P., & Beisson, F. (2008). Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis. Journal of Experimental Botany, 59(10), 2779-2790. Available from: [Link]

-

Dutta, S., & Kumar, V. (2020). Integrated Metabolomic and Transcriptomic Analysis to Characterize Cutin Biosynthesis between Low- and High-Cutin Genotypes of Capsicum chinense Jacq. International Journal of Molecular Sciences, 21(4), 1433. Available from: [Link]

-

Panikashvili, D., Shi, J. X., Bocobza, S., Franke, R. B., Schreiber, L., & Aharoni, A. (2017). Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis. Plant Physiology, 173(2), 946-960. Available from: [Link]

-

Benveniste, I., Tijet, N., Adas, F., & Pinot, F. (2005). Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily. Plant Molecular Biology, 57(3), 399-414. Available from: [Link]

-

Yeats, T. H., & Rose, J. K. C. (2013). The Formation and Function of Plant Cuticles. Plant Physiology, 163(1), 5-20. Available from: [Link]

-

Ziv, C., Zhao, Z., Gao, Y. G., & Xia, Y. (2018). Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions. Frontiers in Plant Science, 9, 1088. Available from: [Link]

-

Philippe, G., Geneix, N., Petit, J., Guillon, F., & Rothan, C. (2013). Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis. Biochemical Journal, 456(1), 53-61. Available from: [Link]

-

Hunneman, D. H., & Eglinton, G. (1972). The constituent acids of gymnosperm cutins. Phytochemistry, 11(6), 1989-2001. Available from: [Link]

-

Graça, J., & Lamosa, P. (2010). Linear and Branched Poly(ω-hydroxyacid) Esters in Plant Cutins. Journal of Agricultural and Food Chemistry, 58(17), 9666-9674. Available from: [Link]

-

Philippe, G., Gaillard, C., & Rothan, C. (2017). Assembly of the Cutin Polyester: From Cells to Extracellular Cell Walls. Plants, 6(4), 54. Available from: [Link]

-

Domínguez, E., Heredia-Guerrero, J. A., & Heredia, A. (2011). The biophysical design of plant cuticles: an overview. New Phytologist, 189(4), 938-949. Available from: [Link]

-

Kolattukudy, P. E. (1970). Biosynthesis of cuticular lipids. Annual Review of Plant Physiology, 21, 163-192. Available from: [Link]

-

Li-Beisson, Y., Shorrosh, B., Beisson, F., Andersson, M. X., Arondel, V., Bates, P. D., ... & Ohlrogge, J. (2013). Acyl-lipid metabolism. The Arabidopsis Book, 11, e0161. Available from: [Link]

-

Pollard, M., Beisson, F., Li, Y., & Ohlrogge, J. B. (2008). Building lipid barriers: biosynthesis of cutin and suberin. Trends in Plant Science, 13(5), 236-246. Available from: [Link]

-

Franke, R., & Schreiber, L. (2007). Suberin - a biopolyester forming apoplastic plant interfaces. Current Opinion in Plant Biology, 10(3), 252-259. Available from: [Link]

-

Kolattukudy, P. E. (2002). The Complex Architecture of Plant Cuticles and Its Relation to Multiple Biological Functions. The Arabidopsis Book, 1, e0021. Available from: [Link]

-

Li, H., Pinot, F., Sauveplane, V., Werck-Reichhart, D., Diehl, P., Schreiber, L., ... & Zhang, D. (2010). Cytochrome P450 Family Member CYP704B2 Catalyzes the ω-Hydroxylation of Fatty Acids and is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice. The Plant Cell, 22(1), 173-190. Available from: [Link]

-

Reina-Pinto, J. J., & Yephremov, A. (2009). Surface lipids and plant defenses. Plant Physiology and Biochemistry, 47(7), 541-549. Available from: [Link]

-

Harwood, J. L. (2019). Plant Fatty Acid Synthesis. AOCS. Available from: [Link]

-

Graça, J., & Santos, S. (2023). Variation in Leaf Cutin Content and Chemical Composition along One Annual Cycle in the Mediterranean Cork Oak (Quercus suber L.). Plants, 12(4), 785. Available from: [Link]

-

Fernández, V., Guzmán-Delgado, P., Graça, J., Santos, S., & Gil, L. (2016). Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model. Frontiers in Plant Science, 7, 427. Available from: [Link]

-

Nawrath, C. (2006). Unraveling the complex network of cuticular structure and function. Current Opinion in Plant Biology, 9(3), 281-287. Available from: [Link]

-

Ohlrogge, J., & Browse, J. (1995). Lipid Biosynthesis. The Plant Cell, 7(7), 957-970. Available from: [Link]

Sources

- 1. 5-Hydroxyhexanoic acid sodium salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]

- 4. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 16-Hydroxyhexadecanoic acid [webbook.nist.gov]

- 9. Juniperic acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. longdom.org [longdom.org]

- 14. aocs.org [aocs.org]

- 15. HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi Arabia | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Variation in Leaf Cutin Content and Chemical Composition along One Annual Cycle in the Mediterranean Cork Oak (Quercus suber L.) | MDPI [mdpi.com]

- 19. Cutin Monomers and Surface Wax Constituents Elicit H2O2 in Conditioned Cucumber Hypocotyl Segments and Enhance the Activity of Other H2O2 Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ω-Hydroxyhexadecanoic Acid (CAS 506-13-8)

A Note on Chemical Identity: The compound associated with CAS number 506-13-8 is 16-hydroxyhexadecanoic acid , also known as Juniperic acid. While the initial query referenced 5-hydroxyhexadecanoic acid, the CAS number, a unique and definitive identifier, points exclusively to the 16-hydroxy isomer. This guide will therefore focus on the correct compound, 16-hydroxyhexadecanoic acid.

Introduction and Overview

16-Hydroxyhexadecanoic acid is a long-chain omega-hydroxy fatty acid. It is a naturally occurring molecule found in both the plant and animal kingdoms, where it serves as a crucial structural component and a metabolic intermediate. In plants, it is a primary monomer for the biosynthesis of cutin, the protective polyester layer of the plant cuticle.[1][2] In animals, it is a metabolite of palmitic acid, produced via omega-hydroxylation by cytochrome P450 enzymes. Its unique bifunctional nature, possessing both a terminal hydroxyl group and a terminal carboxylic acid group, makes it a valuable building block in chemical synthesis and a compound of interest in the cosmetic and pharmaceutical industries for its emollient properties.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, synthesis, biological significance, analytical methodologies, and applications.

Chemical and Physical Properties

16-Hydroxyhexadecanoic acid is a white solid at room temperature.[3][4] Its key chemical identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 506-13-8 | [3][5] |

| Molecular Formula | C₁₆H₃₂O₃ | [3][6] |

| Molecular Weight | 272.42 g/mol | [3][6] |

| IUPAC Name | 16-hydroxyhexadecanoic acid | [7] |

| Synonyms | Juniperic acid, 16-Hydroxypalmitic acid | [6][7] |

| Melting Point | 94-100 °C | [3][5] |

| Boiling Point | 414.4 °C at 760 mmHg | [3] |

| Form | Solid | [5] |

| Solubility | Soluble in organic solvents. | [8] |

| InChI Key | UGAGPNKCDRTDHP-UHFFFAOYSA-N | [7] |

Synthesis and Biosynthesis

Chemical Synthesis: Hydrolysis of Hexadecanolide

A common and high-yield method for the chemical synthesis of 16-hydroxyhexadecanoic acid involves the alkaline hydrolysis of its corresponding lactone, hexadecanolide (also known as 16-hexadecanolide). This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the opening of the lactone ring.

Experimental Protocol: Synthesis of 16-Hydroxyhexadecanoic Acid [9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 1.16 moles of hexadecanolide (approx. 300 g), 1000 mL of 50% aqueous sodium hydroxide, 1500 mL of toluene, and 0.016 moles of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).[10]

-

Reaction Execution: Heat the mixture to 95 °C and stir vigorously for 6 hours. The phase-transfer catalyst is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase where the lactone is dissolved.

-

Isolation of the Salt: After cooling the reaction mixture to room temperature, a solid will form. Filter this solid and rinse it several times with diethyl ether to remove any unreacted starting material and organic impurities.

-

Acidification: Dissolve the filtered solid (the sodium salt of 16-hydroxyhexadecanoic acid) in 400 mL of distilled water. Acidify the solution to a pH of approximately 1.5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the free acid to precipitate out of the solution.

-

Final Purification: Filter the resulting precipitate and wash it several times with distilled water to remove any inorganic salts. Dry the final product, a white solid, under vacuum at 60 °C. This procedure typically yields the product in high purity (>97%).[9]

Caption: Workflow for the chemical synthesis of 16-hydroxyhexadecanoic acid.

Biosynthesis